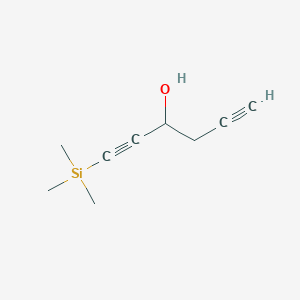
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- is an organic compound with the molecular formula C₉H₁₄OSi. It is a derivative of 1,5-hexadiyn-3-ol, where a trimethylsilyl group is attached to the hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- can be synthesized through the silylation of 1,5-hexadiyn-3-ol. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds as follows:
1,5-Hexadiyn-3-ol+TMSCl→1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)-+HCl
The reaction is usually carried out in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents and products to maintain purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- depends on the specific reaction or application. In general, the trimethylsilyl group acts as a protecting group for the hydroxyl functionality, allowing selective reactions at other sites of the molecule. The compound can interact with various molecular targets and pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Hexadiyn-3-ol: The parent compound without the trimethylsilyl group.
1,5-Hexadien-3-ol: A similar compound with double bonds instead of triple bonds.
1,5-Hexadiyn-3-one: A compound with a carbonyl group instead of a hydroxyl group.
Uniqueness
1,5-Hexadiyn-3-ol, 1-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Número CAS |
171090-11-2 |
|---|---|
Fórmula molecular |
C9H14OSi |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
1-trimethylsilylhexa-1,5-diyn-3-ol |
InChI |
InChI=1S/C9H14OSi/c1-5-6-9(10)7-8-11(2,3)4/h1,9-10H,6H2,2-4H3 |
Clave InChI |
FEVAQDGGCIWTLV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC(CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


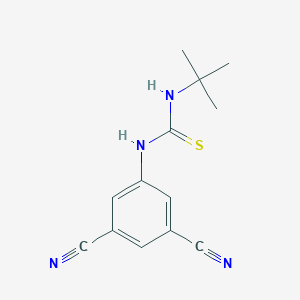
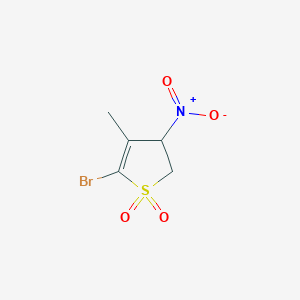
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)

![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
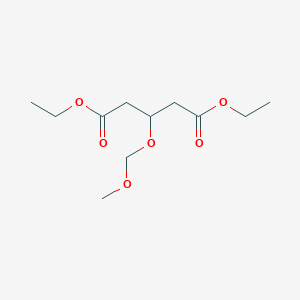
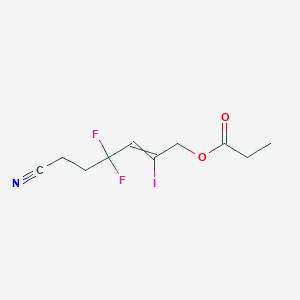
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
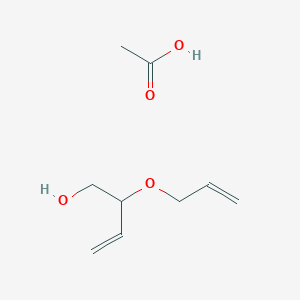
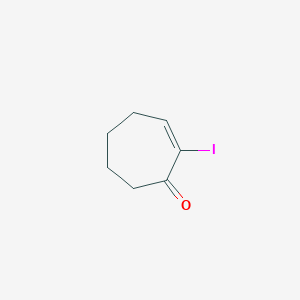
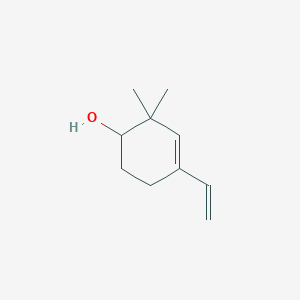
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
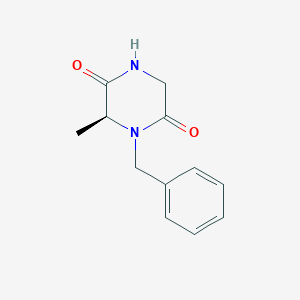
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
